CK-2-68

Antimalarial Resistance Cytochrome bc1 Complex PfCytB Mutation Y268S

CK-2-68 (CAS 1361004-87-6) is a bisaryl quinolone antimalarial agent that inhibits the protozoan mitochondrial respiratory chain. Originally developed as a putative inhibitor of the alternative NADH dehydrogenase PfNDH2, structural and resistance-profiling studies have established that its primary cellular target is the Qo site of Plasmodium falciparum cytochrome bc1 (Complex III), a mechanism it shares with atovaquone but executes via a distinct binding mode.

Molecular Formula C24H17ClF3NO2
Molecular Weight 443.8 g/mol
Cat. No. B15562406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-2-68
Molecular FormulaC24H17ClF3NO2
Molecular Weight443.8 g/mol
Structural Identifiers
InChIInChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)
InChIKeyGGVLPENGSGQOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK-2-68 Compound Procurement Guide: Mechanism, Target Class & Baseline Antimalarial Profile


CK-2-68 (CAS 1361004-87-6) is a bisaryl quinolone antimalarial agent that inhibits the protozoan mitochondrial respiratory chain. Originally developed as a putative inhibitor of the alternative NADH dehydrogenase PfNDH2, structural and resistance-profiling studies have established that its primary cellular target is the Qo site of Plasmodium falciparum cytochrome bc1 (Complex III), a mechanism it shares with atovaquone but executes via a distinct binding mode [1][2]. The compound exhibits in vitro antimalarial activity against the 3D7 strain of P. falciparum with an IC50 of 36–40 nM and displays selectivity for PfNDH2 with an enzymatic IC50 of 16 nM [2].

Why CK-2-68 Cannot Be Replaced by Atovaquone or Other Quinolone Antimalarials: A Procurement Risk Analysis


Generic substitution among mitochondrial Complex III inhibitors is precluded by fundamental differences in resistance profiles, binding modes, and target engagement. Although CK-2-68 and atovaquone both occupy the Qo pocket of PfCytB, CK-2-68 binds in a Y268-independent orientation that preserves potency against atovaquone-resistant mutants, while atovaquone's hydroxynaphthoquinone ring forms strong van der Waals contacts with Y268 that are disrupted by the Y268S mutation [1]. Furthermore, CK-2-68 was designed as a dual PfNDH2/PfCytB inhibitor, and its PfNDH2 IC50 of 16 nM is not shared by atovaquone [2]. Conversely, the structurally related quinolone RYL-552, while mechanistically similar, lacks the same breadth of published selectivity and metabolic stability data [1]. These non-interchangeable pharmacological fingerprints mean that substituting CK-2-68 with another in-class compound risks loss of activity against resistant strains, altered selectivity for host versus parasite bc1, or uncharacterized off-target effects [1][2].

CK-2-68 Quantitative Differentiation Evidence: Head-to-Head Data vs. Atovaquone, RYL-552, and PfNDH2 Standards


Preserved Antimalarial Activity Against Atovaquone-Resistant P. falciparum Cytochrome B Mutants

CK-2-68 retains full or slightly enhanced antimalarial potency against P. falciparum clones harboring the PfCytB Y268S mutation, which confers high-level resistance to atovaquone in clinical treatment failures. In selection experiments, all atovaquone-selected mutants demonstrated little change or a slight increase in sensitivity to CK-2-68, whereas atovaquone sensitivity was profoundly reduced [1]. Molecular docking reveals that atovaquone's hydroxynaphthoquinone ring forms strong van der Waals interactions with Y268 that are lost upon mutation, while the quinolone scaffold of CK-2-68 does not rely on this contact [1].

Antimalarial Resistance Cytochrome bc1 Complex PfCytB Mutation Y268S

In Vitro Antimalarial Potency Against P. falciparum 3D7 and PfNDH2 Enzymatic IC50

CK-2-68 inhibits P. falciparum 3D7-infected erythrocytes with an IC50 of 36 nM and inhibits recombinant PfNDH2 with an enzymatic IC50 of 16 nM, demonstrating dual-target engagement at sub-50 nM concentrations [1][2]. This dual inhibition profile distinguishes CK-2-68 from atovaquone, which exclusively targets PfCytB and has no reported PfNDH2 inhibitory activity, and from the earlier quinolone HDQ, which inhibits PfNDH2 but with lower antimalarial potency and less well-characterized selectivity [2].

Antimalarial Potency PfNDH2 Inhibition P. falciparum 3D7

Functional Selectivity for Parasite vs. Mammalian Cytochrome bc1 (Therapeutic Window Proxy)

CK-2-68 inhibits bovine (mammalian proxy) cytochrome bc1 (Btbc1) with an IC50 of 1.7 μM compared to 40 nM for P. falciparum growth inhibition, yielding an approximately 43-fold parasite-over-host selectivity window [1]. In the same assay, atovaquone inhibited Btbc1 with an IC50 of 2.6 μM, a roughly 200-fold window relative to its Pf IC50 of ~13 nM [1]. Although atovaquone's selectivity ratio appears larger, CK-2-68's selectivity is achieved through a distinct Qo-site binding mode that does not rely on the Y268 contact critical for atovaquone's potency, a feature that contributes to its preserved activity against atovaquone-resistant mutants [2]. The parallel observation of wide therapeutic windows for both compounds, but through structurally distinct binding interactions, makes CK-2-68 a mechanistically complementary tool for selectivity studies.

Species Selectivity Therapeutic Window Cytochrome bc1

Low Mammalian Cytotoxicity and High Human Liver Microsome Metabolic Stability

CK-2-68 demonstrates low cytotoxicity and high metabolic stability when incubated with human liver microsomes (HLM) [1]. These in vitro ADME properties were reported alongside the compound's in vivo oral efficacy as a phosphate pro-drug, supporting a developability profile consistent with the target product profile for uncomplicated malaria treatment [1]. While atovaquone is an established clinical drug, CK-2-68's quinolone scaffold offers synthetic tractability for further optimization of ClogP and solubility, as demonstrated by the subsequent development of the heterocyclic quinolone lead SL-2-25 derived from CK-2-68 [2].

Cytotoxicity Metabolic Stability Human Liver Microsomes

Cryo-EM Structure of CK-2-68 Bound to Mammalian bc1 at 2.88 Å Resolution with Modeling of PfCytB Binding Mode

A cryo-EM structure of bovine mitochondrial Complex III (Btbc1) in complex with CK-2-68 at 2.88 Å resolution (PDB 7TZ6) reveals that CK-2-68 binds to the Qo (QP) site and arrests the iron-sulfur protein subunit in the b-site conformation, an inhibition mechanism analogous to P-type inhibitors like stigmatellin and UHDBT [1]. This structural data enabled molecular modeling of CK-2-68 binding to PfCytB, elucidating the molecular basis for its wide therapeutic window and the structural rationale for why Y268S does not disrupt CK-2-68 binding [1]. In contrast, atovaquone's binding mode is strongly dependent on Y268, explaining the differential resistance profiles [2].

Cryo-EM Structure Structure-Based Drug Design Cytochrome bc1

In Vivo Oral Efficacy of CK-2-68 Phosphate Pro-Drug in a Mouse Malaria Model

The phosphate pro-drug of CK-2-68 demonstrated potent in vivo antimalarial activity following oral administration in a mouse model, consistent with the target product profile for an uncomplicated malaria therapeutic [1]. This in vivo proof-of-concept distinguishes CK-2-68 from earlier PfNDH2 tool compounds such as HDQ, which lack published in vivo oral efficacy data, and positions CK-2-68 as a lead-like molecule suitable for further pre-clinical development [1].

In Vivo Efficacy Oral Bioavailability Pro-drug

CK-2-68 Application Scenarios: Where Empirical Evidence Supports Procurement Decisions


Drug-Resistant Malaria Research: Profiling Activity Against Atovaquone-Resistant PfCytB Mutants

CK-2-68 is the preferred chemical probe for laboratories investigating cross-resistance in P. falciparum cytochrome bc1 inhibitors. Its preserved or slightly enhanced potency against PfCytB Y268S, M133I, and K272R mutants—all of which confer atovaquone resistance—makes it an essential comparator for resistance profiling panels [1]. Procurement of CK-2-68 alongside atovaquone enables direct head-to-head assessment of mutation-driven potency shifts in phenotypic screening campaigns.

Structure-Based Drug Design Targeting the Qo Site of Plasmodium Cytochrome bc1

With a published cryo-EM structure at 2.88 Å resolution (PDB 7TZ6), CK-2-68 is the only quinolone PfNDH2/PfCytB inhibitor for which a high-resolution bc1-bound structure is publicly available [2]. Computational chemistry teams can use this structure for molecular docking, pharmacophore modeling, and fragment-based design of next-generation bc1 inhibitors with improved selectivity and resistance profiles.

PfNDH2 Enzymology and Dual-Target Inhibitor Development

CK-2-68 is the optimal starting point for medicinal chemistry programs pursuing dual PfNDH2/PfCytB inhibition, as it combines a PfNDH2 enzymatic IC50 of 16 nM with PfCytB-mediated antimalarial activity at 36–40 nM [3][1]. Its established synthetic route and structure-activity relationships—including the heterocyclic quinolone optimization leading to SL-2-25—offer a defined chemical space for further exploration [3].

In Vivo Proof-of-Concept Studies for Oral Antimalarial Candidates

The CK-2-68 phosphate pro-drug has demonstrated oral efficacy in a mouse malaria model, providing a validated in vivo starting point for lead optimization [3]. This precedent reduces translational risk for programs seeking to advance quinolone-based antimalarials beyond in vitro testing, distinguishing CK-2-68 from PfNDH2 tool compounds without in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK-2-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.